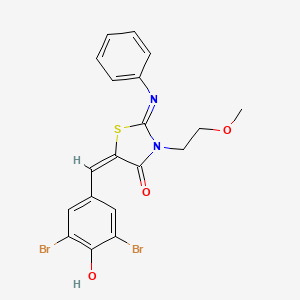![molecular formula C20H30N2O3 B10889059 2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10889059.png)
2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanone is a complex organic compound that features a methoxyphenoxy group and a piperazino group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanone typically involves multiple steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the preparation of 4-methoxyphenol, which is then reacted with an appropriate halogenated ethanone derivative under basic conditions to form the methoxyphenoxy intermediate.
Cyclohexyl Piperazine Formation: Separately, 4-methylcyclohexylamine is reacted with piperazine to form the cyclohexyl piperazine intermediate.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the cyclohexyl piperazine intermediate under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-hydroxyphenoxy derivatives.
Reduction: Formation of 2-(4-methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.
作用機序
The mechanism of action of 2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, cellular metabolism, or gene expression.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Shares the methoxyphenoxy group but differs in the backbone structure.
4-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has different reactivity due to the isocyanate functional group.
2-(4-Methoxyphenoxy)ethanethioamide: Similar in structure but contains a thioamide group instead of the ethanone group.
Uniqueness
2-(4-Methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazino]-1-ethanone is unique due to its combination of a methoxyphenoxy group and a piperazino group attached to an ethanone backbone, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C20H30N2O3 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H30N2O3/c1-16-3-5-17(6-4-16)21-11-13-22(14-12-21)20(23)15-25-19-9-7-18(24-2)8-10-19/h7-10,16-17H,3-6,11-15H2,1-2H3 |
InChIキー |
PBKHHRZNDMYTFT-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-oxo-3,4-diphenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoic acid](/img/structure/B10888979.png)
![6-{[1-(2,5-Dimethylphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10888982.png)
![2-[(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10888983.png)

![Ethyl 5-acetyl-2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B10888993.png)

![Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10889007.png)
![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10889011.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-[(phenylcarbonyl)amino]benzoate](/img/structure/B10889017.png)
![(3-Chlorophenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10889035.png)
![(2,4-Dinitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10889037.png)

![4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10889042.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B10889046.png)
